molecular formula C9H8BrFO B164504 3-(4-Bromo-2-fluorophenyl)propanal CAS No. 134057-46-8

3-(4-Bromo-2-fluorophenyl)propanal

Cat. No. B164504
CAS RN: 134057-46-8
M. Wt: 231.06 g/mol
InChI Key: MMQZEBPLYXTLOR-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)propanal is a chemical compound that is widely used in scientific research applications. It is a derivative of benzaldehyde and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)propanal is widely used in scientific research applications. It is used as a reagent in organic synthesis and can be used to synthesize a variety of compounds. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propanal is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a Lewis acid, accepting electrons from other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not used as a drug, and there is no information available on its toxicity or pharmacological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Bromo-2-fluorophenyl)propanal in lab experiments is its versatility. It can be used in a wide range of reactions and can be used to synthesize a variety of compounds. Additionally, it is relatively easy to synthesize and is commercially available.
One limitation of using this compound is its limited solubility in water. This can make it difficult to work with in some reactions. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in reactions.

Future Directions

There are many potential future directions for research involving 3-(4-Bromo-2-fluorophenyl)propanal. One area of research could focus on developing new synthetic methods for the compound. Additionally, research could focus on understanding the mechanism of action of the compound and developing new applications for it. Finally, research could focus on developing new materials or pharmaceuticals based on the compound.

Synthesis Methods

The synthesis of 3-(4-Bromo-2-fluorophenyl)propanal can be achieved through a variety of methods. One common method involves the reaction of 4-bromo-2-fluorobenzaldehyde with propanal in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product.

properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQZEBPLYXTLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568124
Record name 3-(4-Bromo-2-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134057-46-8
Record name 3-(4-Bromo-2-fluorophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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